

Characterization Data for 2-ar

Aut

Cam	nound	of In	toroct
CUIII	pound	ווו וט	ilei est

Compound Name: 2-Isopropyl-1-methoxy-4-nitrobenzene

Cat. No.: B157884

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 2-amino-1-methoxy-4-isopropylbenzene and a structurally related compour provide a framework for comparison and to highlight the expected spectral features of the target compound.

I. Overview of Compounds

Target Compound: 2-amino-1-methoxy-4-isopropylbenzene

• IUPAC Name: 4-isopropyl-2-methoxyaniline

• CAS Number: 1202161-10-1

• Molecular Formula: C10H15NO

• Molecular Weight: 165.24 g/mol

• Structure:

/ C C-OCH $_3$ / \ / C---C--C-CH(CH $_3$) $_2$ \ / C

Alternative Compound: 4-isopropylaniline

IUPAC Name: 4-propan-2-ylaniline[1]

CAS Number: 99-88-7[1]

Molecular Formula: C₉H₁₃N[1]

Molecular Weight: 135.21 g/mol [1]

Structure:

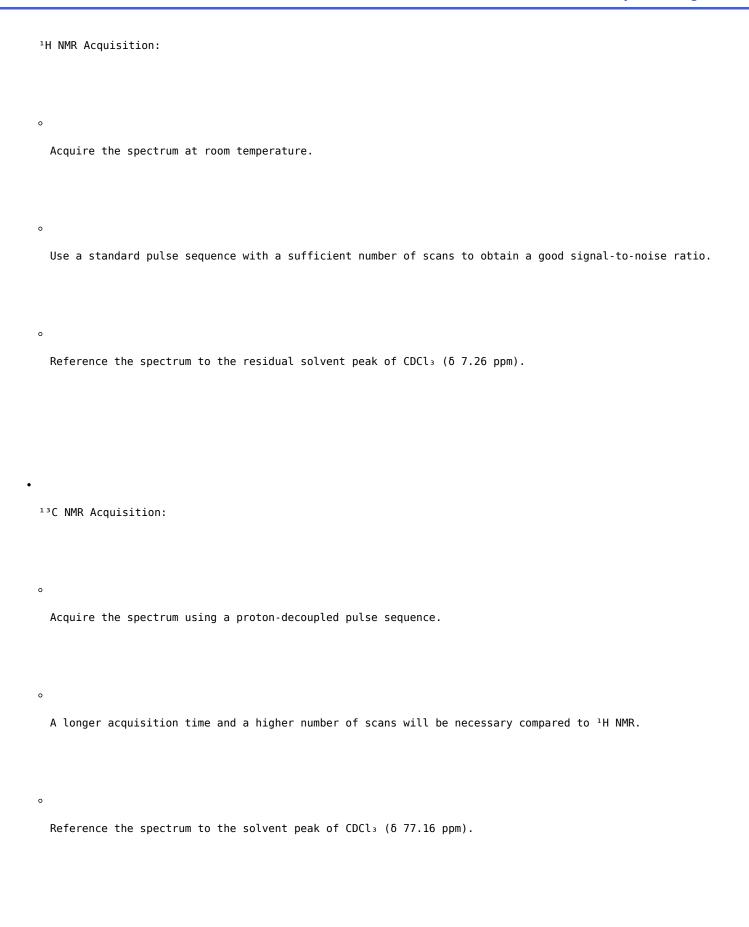
II. Comparative Characterization Data

The following table summarizes the available and predicted characterization data for both compounds. The data

Property	2-amino-1-methoxy-4-isoprop
Molecular Formula	C10H15NO
Molecular Weight	165.24 g/mol
Appearance	-
Boiling Point	-
Density	-
Refractive Index	-
¹H NMR (CDCl₃, ppm)	Predicted: Aromatic protons (
¹³C NMR (CDCl₃, ppm)	Predicted: Aromatic carbons,
IR (cm ⁻¹)	Predicted: N-H stretch (~3400
Mass Spectrum (m/z)	Predicted Molecular Ion: 165

III. Experimental Protocols

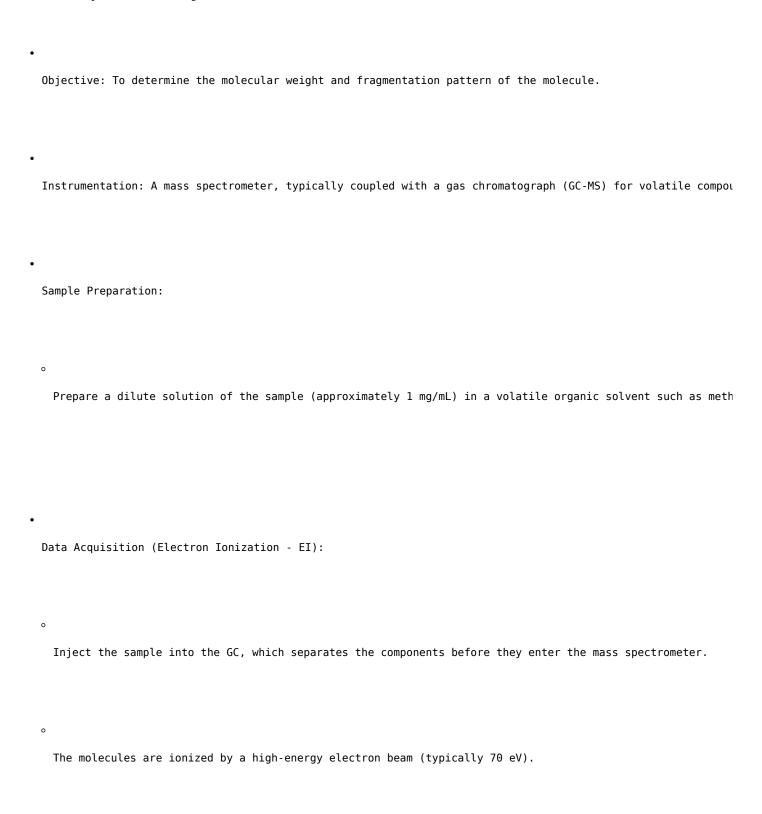
Detailed methodologies for the key analytical techniques are provided below.


Nuclear Magnetic Resonance (NMR) Spectroscopy

•	Objective: To determine the carbon-hydrogen framework of the molecule.
•	Instrumentation: A 400 MHz or higher field NMR spectrometer.
•	Sample Preparation:
	$^{\circ}$ Accurately weigh 5-10 mg of the sample for ^{1}H NMR and 20-50 mg for ^{13}C NMR.
	Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl $_3$).
	o Transfer the solution to a clean, dry 5 mm NMR tube.

Validation & Comparative

Check Availability & Pricing



Infrared (IR) Spectroscopy

• Objective: To identify the functional groups present in the molecule.
• Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
• Sample Preparation (Liquid Sample):
° Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plate
• Data Acquisition:
$^{\rm o}$ Record the spectrum over the range of 4000-400 ${\rm cm^{-1}}.$
° Acquire a background spectrum of the clean salt plates before running the sample.
$^{\circ}$ The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

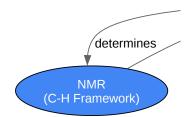
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

IV. Visualizations

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel organic compound.

Figure 1. General Workflow for Chemical Characterization.


Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structure elu-

Validation & Comparative

Check Availability & Pricing

C

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Isopropylaniline | C9H13N | CID 7464 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Characterization Data for 2-amino-1-methoxy-4-isopropylbenzene: A Comparative Guide]. BenchChem, [2025

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.